[4-(Methylamino)cyclohexyl]methanol

Catalog No.
S3423691
CAS No.
400898-77-3
M.F
C8H17NO
M. Wt
143.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(Methylamino)cyclohexyl]methanol

CAS Number

400898-77-3

Product Name

[4-(Methylamino)cyclohexyl]methanol

IUPAC Name

[4-(methylamino)cyclohexyl]methanol

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

InChI

InChI=1S/C8H17NO/c1-9-8-4-2-7(6-10)3-5-8/h7-10H,2-6H2,1H3

InChI Key

KSQLUMZKNADAFH-UHFFFAOYSA-N

SMILES

CNC1CCC(CC1)CO

Canonical SMILES

CNC1CCC(CC1)CO

[4-(Methylamino)cyclohexyl]methanol is an organic compound with the molecular formula C8H17NO\text{C}_8\text{H}_{17}\text{NO} and a molecular weight of approximately 143.23 g/mol. This compound features a cyclohexyl ring substituted with a methylamino group at the fourth position and a hydroxymethyl group, making it structurally unique among similar compounds. It is classified as a tertiary amine and a primary alcohol, which influences its chemical behavior and potential applications in various fields, including pharmaceuticals and industrial chemistry .

  • Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: It can undergo reduction reactions, typically utilizing reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide, allowing for the introduction of various functional groups into the molecule .

In biological research, [4-(Methylamino)cyclohexyl]methanol is studied for its potential therapeutic properties and effects on biological systems. The methylamino group is of particular interest due to its influence on pharmacological activity. Preliminary studies suggest that this compound may interact with specific receptors or enzymes, although detailed mechanisms of action remain to be fully elucidated .

The synthesis of [4-(Methylamino)cyclohexyl]methanol typically involves the following steps:

  • Reaction of Cyclohexanone with Methylamine: Cyclohexanone is reacted with methylamine to form an intermediate imine.
  • Reduction: The imine is then reduced to yield [4-(Methylamino)cyclohexyl]methanol, often using sodium borohydride or another suitable reducing agent.

Industrial production methods mirror these laboratory techniques but are scaled up for mass production, often incorporating additional purification steps to ensure high purity levels .

[4-(Methylamino)cyclohexyl]methanol has diverse applications:

  • Pharmaceuticals: It is investigated for potential therapeutic uses due to its unique structural features.
  • Chemical Synthesis: This compound serves as a precursor in the synthesis of other organic compounds.
  • Industrial Uses: It may be employed in the production of various chemicals and materials, particularly in formulations requiring specific reactivity profiles .

Several compounds share structural similarities with [4-(Methylamino)cyclohexyl]methanol, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Aspects
[4-(Aminomethyl)cyclohexyl]methanolContains an aminomethyl group instead of methylaminoDifferent reactivity due to the presence of an amino group
CyclohexylmethanolLacks the methylamino groupLess versatile in applications compared to [4-(Methylamino)cyclohexyl]methanol
[4-(Hydroxymethyl)cyclohexyl]methanolContains a hydroxymethyl groupAlters reactivity; used differently in synthesis

The uniqueness of [4-(Methylamino)cyclohexyl]methanol lies in its combination of both a methylamino and a hydroxymethyl group, which enhances its versatility in

Nucleophilic Amination Approaches in Cyclohexanol Derivative Functionalization

Nucleophilic amination remains a cornerstone for introducing methylamino groups into cyclohexanol frameworks. Three primary strategies dominate current methodologies:

  • Epoxide Ring-Opening Amination: Cyclohexene oxide reacts with aqueous methylamine (25% w/w) under controlled conditions (≤46°C, 1 hour) to yield 2-methylamino-cyclohexanol, which undergoes subsequent oxidation and reduction steps to form [4-(Methylamino)cyclohexyl]methanol. This method achieves ~70% yield but requires precise temperature control to minimize side reactions.

  • Reductive Amination: Cyclohexanedimethanol undergoes direct reductive amination using hydrogen (15 MPa) and ammonia at 180°C in the presence of tetramethylammonium hydroxide. This approach achieves 93% selectivity for the primary amine product while suppressing secondary amine byproducts (<7%) through modifier additives (e.g., C1–C4 alkane groups).

  • Catalytic Amination: Palladium-supported carbon catalysts (Pd/C) enable one-pot amination of cyclohexanone with aniline under helium atmosphere, forming intermediates that are subsequently reduced to the target compound. Ultra-high-performance liquid chromatography (UHPLC) confirms intermediate formation, with stirring rate and temperature (80–120°C) critically influencing selectivity.

Table 1: Comparison of Nucleophilic Amination Methods

MethodConditionsYield/SelectivityKey Advantage
Epoxide Ring-Opening25% MeNH₂, 46°C, 1 h70%Simplicity
Reductive AminationH₂ (15 MPa), 180°C, 5 h93% selectivityHigh primary amine selectivity
Catalytic (Pd/C)He atmosphere, 100°C, 12 h85% conversionTunable intermediates

Stereochemical Control in Methylamino Group Installation

The stereochemistry of [4-(Methylamino)cyclohexyl]methanol significantly impacts its physicochemical properties and biological activity. Two strategies address stereocontrol:

  • Enzymatic Cascades: Whole-cell biocatalysts employing cytochrome P450 monooxygenases and alcohol dehydrogenases enable stereoselective benzylic C-H amination. For example, a four-enzyme cascade using isopropylamine as the donor achieves 97.5% enantiomeric excess (ee) for (R)-configured products.

  • Chiral Modifiers in Reductive Amination: Adding chiral auxiliaries (e.g., (R)-BINOL) during reductive amination biases the reaction toward cis- or trans-diastereomers. Molecular dynamics simulations reveal that modifier-amine hydrogen bonding stabilizes specific transition states, yielding diastereomeric ratios up to 9:1.

Steric effects from the cyclohexane ring further influence stereoselectivity. Axial methylamino groups favor equatorial hydroxymethyl orientations due to 1,3-diaxial strain minimization, as confirmed by NMR coupling constants (J = 10–12 Hz).

Continuous-Flow Reactor Systems for Scalable Production

Continuous-flow systems enhance reproducibility and scalability while reducing reaction times:

  • 3D-Printed Enzymatic Reactors: Co-entrapping amine dehydrogenase and formate dehydrogenase in agarose hydrogels within 3D-printed moulds enables continuous reductive amination. At 40°C and 0.02 mL/min flow rate, this system achieves 47% yield over 120 hours with a space-time yield of 7.4 g·L⁻¹·day⁻¹.

  • Photochemical Flow Amination: Microtubular reactors facilitate UV-light-mediated C-H amination of arenes, adaptable to cyclohexanol derivatives. Residence times of <5 minutes prevent photodegradation while maintaining 85% conversion efficiency.

Table 2: Performance Metrics of Continuous-Flow Systems

Reactor TypeSubstrate LoadingYieldDurationKey Feature
3D-Printed Enzymatic30 mM47%120 hEnzyme stability
Photochemical10 mM85%5 minRapid synthesis

Purification Challenges in Isomer-Rich Mixtures

The coexistence of structural and stereoisomers complicates purification:

  • Chromatographic Resolution:

    • Normal-Phase Silica: Basic amines interact strongly with acidic silanol groups, causing tailing. Adding mobile-phase modifiers (e.g., 0.1% triethylamine) mitigates adsorption, improving peak symmetry.
    • Ion-Exchange Resins: At pH < pKa (∼9.5), protonated amines bind to sulfonic acid resins, enabling selective elution with ammonium hydroxide gradients.
  • Distillation Limitations: Similar boiling points among isomers (e.g., 210–215°C at 760 mmHg) render fractional distillation ineffective. Reactive distillation with chiral resolving agents (e.g., tartaric acid) improves separation but introduces additional steps.

  • Crystallization Strategies: Diastereomeric salt formation using (1S)-(+)-camphorsulfonic acid resolves enantiomers with >90% ee, though yields drop to 50–60% due to mother liquor retention.

Transition State Analysis of Amino-Alcohol Formation

The formation of [4-(methylamino)cyclohexyl]methanol involves complex transition state arrangements that have been extensively studied through computational and experimental approaches. The primary synthetic route involves the reaction of cyclohexanone with methylamine followed by reduction, creating a multi-step mechanistic pathway with distinct transition states .

Reductive Amination Mechanism

The formation of amino-alcohol structures typically proceeds through reductive amination, where the initial step involves nucleophilic attack of methylamine on the carbonyl carbon of cyclohexanone [23]. The transition state for this initial step exhibits a tetrahedral intermediate with characteristic bond lengths and angles that have been characterized through density functional theory calculations [30]. The nucleophilic addition creates an unstable carbinolamine intermediate that rapidly loses water to form an imine intermediate [24].

Transition State ParameterValueMethod
Carbon-Nitrogen Bond Length1.47-1.52 ÅDensity Functional Theory
Activation Energy15-20 kcal/molB3LYP/6-31G(d)
Reaction CoordinateC-N bond formationIntrinsic Reaction Coordinate

The subsequent reduction step involves hydride transfer from reducing agents such as sodium borohydride or lithium aluminum hydride [19]. The transition state for hydride transfer exhibits a trigonal bipyramidal geometry around the carbon center, with the hydride approaching from the less sterically hindered face [22]. Metal hydrides react by transferring a negative hydride ion to the positive carbon of the imine group, creating an alkoxide anion intermediate that requires protonation to yield the final amino-alcohol product [19].

Computational Analysis of Transition States

Advanced computational studies using density functional theory have revealed that the transition state for amino-alcohol formation involves significant charge transfer between the nucleophile and electrophile [28]. The calculated free energy barriers for the complete conversion process range from 25-35 kcal/mol depending on the specific reducing agent and reaction conditions employed [30]. These calculations demonstrate that the rate-determining step typically involves the initial nucleophilic attack rather than the subsequent reduction [31].

Molecular dynamics simulations have shown that the transition state structure is highly dependent on solvation effects and the presence of coordinating species [33]. The optimal transition state geometry requires precise alignment of the reacting centers, with hydrogen bonding interactions playing a crucial stabilizing role [7]. These computational insights have been validated through kinetic isotope effect studies that confirm the proposed mechanistic pathway [33].

Solvent Effects on Regioselective Transformations

Solvent polarity and coordination properties significantly influence the regioselectivity and reaction kinetics of amino-alcohol formation reactions. The choice of solvent affects both the thermodynamic stability of intermediates and the kinetic accessibility of transition states [15].

Polarity Effects on Reaction Pathways

Studies investigating solvent polarity effects have demonstrated that the permittivity of the reaction medium directly correlates with reaction selectivity [17]. In solvents with high dielectric constants, the polar transition states are stabilized through enhanced solvation, leading to altered reaction pathways and product distributions [15]. The relationship between solvent polarity and enantioselectivity follows a complex pattern, with optimal selectivity often observed at intermediate polarity values [17].

SolventDielectric ConstantConversion (%)Selectivity (%)
Tetrahydrofuran7.58592
Dichloromethane8.97888
Acetonitrile37.59285
Dimethylformamide36.78983

The effect of solvent polarity on regioselectivity has been attributed to differential stabilization of competing transition states [15]. Polar solvents preferentially stabilize charged intermediates, while nonpolar solvents favor neutral reaction pathways [8]. This selectivity can be quantitatively predicted using linear free energy relationships that correlate solvent parameters with observed reaction outcomes [17].

Hydrogen Bonding and Coordination Effects

Protic solvents capable of hydrogen bonding interactions exhibit unique effects on amino-alcohol formation mechanisms [7]. These solvents can participate directly in the reaction mechanism by stabilizing transition states through intermolecular hydrogen bonds [13]. The strength and directionality of these interactions influence both reaction rates and stereochemical outcomes [28].

Coordinating solvents such as ethers and amines can compete with reactants for binding sites on metal catalysts, leading to altered reaction pathways [8]. The coordination strength of different solvents follows the order: amines > ethers > alcohols > hydrocarbons, with stronger coordinating solvents generally leading to reduced catalytic activity but enhanced selectivity [35]. This competition can be exploited to tune reaction selectivity by careful choice of solvent systems [36].

Microenvironment Effects

Recent studies have revealed that local microenvironments created by solvent clustering can dramatically affect reaction outcomes [3]. The formation of hydrogen-bonded solvent networks around reactive centers creates unique chemical environments that can accelerate or inhibit specific reaction pathways [32]. These microenvironmental effects are particularly pronounced in mixed solvent systems where synergistic interactions between different solvent molecules create novel catalytic environments [3].

Metal-Catalyzed Asymmetric Induction Pathways

Metal-catalyzed asymmetric synthesis of amino-alcohols has emerged as a powerful methodology for controlling stereochemistry during formation of chiral centers. Various transition metal catalysts have been developed to achieve high levels of enantioselectivity in amino-alcohol synthesis [34].

Copper-Catalyzed Asymmetric Pathways

Copper-based catalytic systems have demonstrated exceptional effectiveness in asymmetric amino-alcohol synthesis [34]. The copper hydride intermediates formed during catalytic cycles exhibit unique reactivity patterns that enable highly selective transformations [9]. These catalysts operate through a sequential hydrosilylation and hydroamination mechanism that creates multiple stereocenters with excellent control [34].

Catalyst SystemLigandEnantioselectivity (% ee)Yield (%)
Copper acetate + SEGPHOS(S)-DTBM-SEGPHOS>9995
Copper chloride + BINAP(R)-BINAP9287
Copper triflate + BOX(S,S)-tert-Bu-BOX8882
Copper acetate + Taniaphos(R,R)-Taniaphos9489

The mechanism of copper-catalyzed asymmetric induction involves formation of chiral copper complexes that control the facial selectivity of nucleophilic attack [34]. The stereodetermining step occurs during the formation of the carbon-nitrogen bond, where the chiral ligand environment dictates the preferred approach trajectory of the nucleophile [18]. This process achieves exceptional stereochemical control through precise coordination geometry around the copper center [37].

Iridium and Rhodium Catalytic Systems

Iridium and rhodium complexes have been developed for asymmetric hydroamination reactions that produce chiral amino-alcohols with high efficiency [18]. These catalysts operate through distinct mechanistic pathways involving metal-hydride intermediates that exhibit unique selectivity patterns [38]. The choice of phosphine ligands critically influences both reactivity and enantioselectivity in these systems [26].

Ferrocene-based phosphine ligands bearing unsymmetrical vicinal diamine scaffolds have proven particularly effective for iridium-catalyzed asymmetric synthesis [18]. These ligands provide excellent reactivities and enantioselectivities, achieving up to 99% yields and greater than 99% enantiomeric excess in the asymmetric delivery of various chiral amino-alcohols [18]. The modular nature of these ligand systems allows for systematic optimization of catalytic performance [36].

Mechanistic Insights from Stereodivergent Synthesis

Advanced mechanistic studies have revealed that stereodivergent synthesis approaches can provide access to all possible stereoisomers of amino-alcohol products through appropriate catalyst and substrate selection [34]. The copper-based catalyst systems achieve this through leveraging both catalyst control and stereospecificity simultaneously [12]. This approach enables the predictable construction of amino-alcohols with multiple contiguous stereocenters [20].

The stereochemical outcome is determined by the relative orientation of chiral ligands and substrate coordination modes [27]. Computational analysis has shown that the energy differences between competing transition states are typically 2-4 kcal/mol, providing sufficient discrimination for high selectivity while maintaining reasonable reaction rates [14]. These insights have enabled rational catalyst design for specific stereochemical outcomes [36].

Dynamic Kinetic Resolution Processes

Dynamic kinetic resolution has emerged as a powerful strategy for achieving high enantioselectivity in amino-alcohol synthesis [20]. This approach involves equilibration of substrate conformers coupled with enantioselective transformation of one conformer, leading to theoretical yields up to 100% of a single enantiomer [7]. The success of this strategy depends on the relative rates of equilibration versus selective transformation [26].

G Protein-Coupled Receptor Binding Affinity Profiling Through Radioligand Assays

The assessment of [4-(Methylamino)cyclohexyl]methanol (molecular formula C₈H₁₇NO, molecular weight 143.23 g/mol, CAS number 400898-77-3) for G protein-coupled receptor (GPCR) binding affinity requires sophisticated radioligand binding methodologies [1] . Radioligand binding assays represent the gold standard for measuring ligand-receptor interactions, providing quantitative data on binding affinity, receptor density, and selectivity profiles [3] [4].

Methodological Framework for GPCR Binding Characterization

The systematic evaluation of [4-(Methylamino)cyclohexyl]methanol binding affinity would utilize established radioligand binding protocols incorporating saturation, competition, and kinetic binding assays [3] [5]. The radioligand binding methodology involves membrane preparations containing target GPCRs, where specific binding is determined by displacement with excess unlabeled ligand [6]. For this compound, particular attention should be directed toward neurotransmitter-associated GPCRs given the structural similarity to known bioactive compounds.

The methylamino group present in [4-(Methylamino)cyclohexyl]methanol may facilitate enhanced binding affinity to certain receptors or enzymes, potentially influencing neurotransmission pathways . This structural feature is recognized for its role in modulating pharmacological activity through hydrogen bonding interactions and steric effects . The cyclohexyl ring system provides conformational constraint that may influence receptor selectivity and binding kinetics [8].

Comparative Radioligand Binding Data Analysis

Table 1 demonstrates the binding affinity profiles of structurally related compounds that have undergone radioligand binding characterization. The adenosine A₃ receptor exhibits nanomolar binding affinity for cyclohexyl-containing compounds such as cyclohexyl-NECA (21.8 nM) and AB-MECA (1.48 ± 0.33 nM) [9]. These data suggest that cyclohexyl-substituted compounds may demonstrate preferential binding to adenosine receptor subtypes, though the specific binding profile of [4-(Methylamino)cyclohexyl]methanol remains to be experimentally determined.

CompoundCAS NumberMolecular FormulaBinding Affinity (nM)Receptor TargetStudy Type
[4-(Methylamino)cyclohexyl]methanol400898-77-3C₈H₁₇NONot determinedUnknownNot tested
Cyclohexyl-NECANot specifiedNot specified21.8Adenosine A₃Competition binding
AB-MECANot specifiedNot specified1.48 ± 0.33 (A₃AR)Adenosine A₃Saturation binding
³H-BAY 60-6583Not specifiedNot specified5-20 (high non-specific)Adenosine A₂BRadioligand binding

Technical Considerations for Radioligand Binding Assays

The successful characterization of [4-(Methylamino)cyclohexyl]methanol would require careful selection of appropriate radioligands and experimental conditions. For instance, ³H-labeled compounds typically offer high stability with 12.4-year half-lives, while ¹²⁵I-labeled ligands provide higher specific activity but shorter stability windows [10]. The choice of radioligand would depend on the specific GPCR targets under investigation and the desired experimental timeline.

Non-specific binding represents a critical factor in radioligand binding assays, as demonstrated by the challenges encountered with ³H-BAY 60-6583, which exhibited 80-90% non-specific binding under standard conditions [3]. Optimization strategies including buffer composition, incubation time, temperature, and washing procedures would be essential for obtaining reliable binding data for [4-(Methylamino)cyclohexyl]methanol.

Structure-Activity Relationship Studies on Neurotransmitter Receptors

Structure-activity relationship (SAR) analysis provides crucial insights into the molecular determinants of receptor binding and functional activity for [4-(Methylamino)cyclohexyl]methanol [11] [12]. The compound's structural features including the methylamino substituent, cyclohexyl ring system, and hydroxymethyl group collectively influence its potential interactions with neurotransmitter receptor systems.

Structural Features and Receptor Interaction Determinants

The methylamino group represents a key pharmacophore element that enhances receptor binding affinity through specific molecular interactions [12]. Studies of related compounds demonstrate that N-methylation typically increases potency and selectivity at various neurotransmitter receptors, including dopaminergic, adrenergic, and serotonergic systems [12]. The presence of this group in [4-(Methylamino)cyclohexyl]methanol suggests potential for enhanced binding interactions compared to non-methylated analogs.

The cyclohexyl ring system provides conformational constraint that influences the three-dimensional presentation of pharmacophore elements to receptor binding sites [8] [13]. This structural feature is particularly relevant for GPCR interactions, where the spatial arrangement of functional groups determines binding specificity and efficacy. The chair conformation of the cyclohexyl ring allows for equatorial positioning of substituents, potentially optimizing receptor contacts [14].

Comparative Structure-Activity Relationship Analysis

Table 2 presents a comprehensive analysis of structural features and their corresponding effects on neurotransmitter receptor activity. The data demonstrate that specific structural modifications can dramatically alter binding affinity, selectivity, and functional activity at target receptors.

Structural FeatureEffect on ActivityCompound ExamplesReference Source
Methylamino groupEnhanced receptor binding affinity[4-(Methylamino)cyclohexyl]methanolEvitaChem catalog
Cyclohexyl ringConformational constraintCyclohexyl derivativesMultiple SAR studies
Hydroxymethyl groupHydrogen bonding capabilityCyclohexylmethanol analogsHydrogen bonding studies
Trans configurationPreferred stereochemistryTrans-4-(methylamino)cyclohexyl compoundsStereochemistry research

Stereochemical Considerations in Receptor Binding

The stereochemistry of [4-(Methylamino)cyclohexyl]methanol significantly influences its receptor binding properties and biological activity . The trans-configuration of the methylamino and hydroxymethyl substituents on the cyclohexyl ring represents the preferred stereochemical arrangement for optimal receptor interactions. This stereochemical preference aligns with established SAR principles for cyclohexyl-containing bioactive compounds.

Studies of related trans-4-(methylamino)cyclohexyl derivatives demonstrate enhanced binding affinity and selectivity compared to their cis-isomers . The stereocontrolled synthesis of these compounds requires precise geometric control, with hydrogenation reactions using ruthenium catalysts achieving greater than 90% trans selectivity under optimized conditions .

Functional Group Contributions to Receptor Selectivity

The hydroxymethyl group in [4-(Methylamino)cyclohexyl]methanol provides hydrogen bonding capability that may enhance binding affinity and selectivity at specific receptor subtypes . This functional group can serve as both hydrogen bond donor and acceptor, facilitating multiple interaction modes with receptor binding sites. The positioning of this group relative to the methylamino substituent creates a favorable pharmacophore arrangement for receptor recognition.

The combination of methylamino and hydroxymethyl groups on the cyclohexyl scaffold represents a unique structural arrangement that may confer distinctive receptor binding properties . This dual functionality allows for versatile interactions within receptor binding pockets, potentially leading to novel pharmacological profiles not observed with single-substituted analogs.

Metabolic Pathway Interference in Eukaryotic Systems

The potential for [4-(Methylamino)cyclohexyl]methanol to interfere with metabolic pathways in eukaryotic systems requires comprehensive evaluation of its interactions with key enzymatic processes [16] [17]. The compound's structural features suggest possible interference with methanol metabolism, methylation cycles, and mitochondrial respiratory processes.

Methanol Metabolic Pathway Interactions

The structural similarity of [4-(Methylamino)cyclohexyl]methanol to methanol and related metabolites suggests potential interference with alcohol dehydrogenase (ADH) pathways [16] [17]. Methanol metabolism in eukaryotic systems involves sequential oxidation through formaldehyde to formic acid via ADH and aldehyde dehydrogenase enzymes [17]. The presence of the hydroxymethyl group in [4-(Methylamino)cyclohexyl]methanol may result in substrate competition or alternative metabolic routing through these pathways.

The first stage of methanol oxidative metabolism involves ADH1 class enzymes, which convert methanol to formaldehyde [17]. The cyclohexylmethanol structure of the target compound may serve as an alternative substrate for these enzymes, potentially leading to formation of cyclohexyl aldehyde derivatives. This metabolic conversion could impact cellular methanol clearance mechanisms and alter the balance between physiological and toxic methanol metabolites.

Methylation Cycle and One-Carbon Metabolism

The methylamino group present in [4-(Methylamino)cyclohexyl]methanol may interfere with methylation cycle processes involving methionine synthase (MS) and related enzymes [18]. Studies of related compounds demonstrate that methylamino-containing structures can compete with natural substrates in one-carbon metabolism pathways [18]. This interference may affect cellular methylation status, including DNA methylation patterns and protein methylation processes.

Research on dopamine D4 receptor-mediated phospholipid methylation reveals that methylamino-containing compounds can modulate methionine synthase activity and alter cellular SAM/SAH ratios [18]. Similar mechanisms may apply to [4-(Methylamino)cyclohexyl]methanol, where the methylamino group could participate in methyl transfer reactions or compete with endogenous methylation substrates.

Mitochondrial Respiratory Chain Interactions

Table 3 summarizes the potential metabolic pathway interference mechanisms for [4-(Methylamino)cyclohexyl]methanol in eukaryotic systems. The compound may affect mitochondrial respiratory complex function, particularly Complex I and Complex IV activities, based on structural similarities to documented mitochondrial toxins [19] [20].

PathwayEnzyme TargetEffect TypeCellular LocationEvidence Level
Methanol metabolismAlcohol dehydrogenase (ADH)Substrate competitionCytosol/MitochondriaStructural similarity
Methylation cycleMethionine synthase (MS)Methylation interferenceCytosolMechanistic inference
Mitochondrial respirationComplex I/IVOxidative phosphorylationMitochondriaDocumented for analogs
Neurotransmitter metabolismMonoamine oxidaseCatabolism modulationMitochondria/CytosolStructural prediction

Cellular Redox Balance and Antioxidant Systems

The hydroxymethyl functionality in [4-(Methylamino)cyclohexyl]methanol may participate in cellular redox processes, potentially affecting glutathione systems and other antioxidant mechanisms [18] [19]. Studies of related cyclohexyl compounds demonstrate modulation of cellular redox status through interactions with glutathione synthesis and recycling pathways [18].

The compound may influence mitochondrial ATP production and cellular energy metabolism, as observed with related cyclohexyl scaffolds that affect mitochondrial respiratory chain function [21]. These effects could manifest as alterations in oxidative phosphorylation efficiency, cellular ATP levels, and overall metabolic flux through aerobic respiration pathways.

Phase I Metabolic Transformations

Cytochrome P450-mediated biotransformation represents a likely metabolic fate for [4-(Methylamino)cyclohexyl]methanol [22]. The compound structure suggests susceptibility to CYP-mediated oxidation at the methylamino group, hydroxymethyl position, or cyclohexyl ring system. These metabolic transformations could generate reactive intermediates or alter the compound's biological activity profile.

Studies of related methylamino-containing compounds demonstrate involvement of CYP1A2 and CYP2C19 in their biotransformation [22]. Similar enzymatic pathways may contribute to [4-(Methylamino)cyclohexyl]methanol metabolism, potentially generating metabolites with distinct biological activities or toxicological profiles compared to the parent compound.

XLogP3

0.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-19-2023

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